2-(4-chlorophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide - 2034487-19-7

2-(4-chlorophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide

Catalog Number: EVT-2952324
CAS Number: 2034487-19-7
Molecular Formula: C17H23ClN2O2
Molecular Weight: 322.83
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • N-(4-cyanotetrahydro-2H-pyran-4-yl) and N-(1-cyanocyclohexyl) derivatives of 1,5-diarylpyrazole-3-carboxamides: These compounds, particularly 1-(2-bromophenyl)-N-(1-cyanocyclohexyl)-5-(4-methoxyphenyl)-4-methylpyrazole-3-carboxamide (9n), display high affinity for cannabinoid receptors (CB1) and the 18 kDa translocator protein (TSPO) []. These targets are implicated in various neurological processes, making these compounds relevant for studying neurologic and neuropsychiatric disorders.
  • 2-[(E)-2-(7-Fluoro-3-methylquinoxalin-2-yl)vinyl]-6-pyrrolidin-1-yl-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine Hydrochloride: This compound acts as a highly selective inhibitor of phosphodiesterase 10A (PDE10A) []. PDE10A inhibition is linked to the modulation of neuronal activity and is a potential therapeutic target for psychosis and schizophrenia, making this compound relevant for studying these disorders.
Synthesis Analysis
  • Synthesis of N-(4-cyanotetrahydro-2H-pyran-4-yl) and N-(1-cyanocyclohexyl) derivatives of 1,5-diarylpyrazole-3-carboxamides: This synthesis involved replacing the N-piperidinyl ring of rimonabant with a 4-(4-cyanotetrahydro-2H-pyranyl) or 1-cyanocyclohexyl ring through a series of reactions [].
  • Synthesis of 2-[(E)-2-(7-Fluoro-3-methylquinoxalin-2-yl)vinyl]-6-pyrrolidin-1-yl-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine Hydrochloride: This compound was synthesized through a multi-step process that involved transforming an existing PDE5 inhibitor scaffold and optimizing for PDE10A activity and brain penetration [].
  • Crystal structure of N-(4-Nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide: The structure of this compound was determined using X-ray crystallography, providing insights into the spatial arrangement of its atoms and functional groups [].
  • Crystal structure of (1S,3′S,3a′R,6′S)-6′-(2-Chlorophenyl)-3′-[(2R,3S)-1-(4-methoxyphenyl)-4-oxo-3-phenylazetidin-2-yl]-2-oxo-3′,3′a,4′,6′-tetrahydro-2H,2′H-spiro[acenaphthylene-1,1′-pyrrolo[1,2-c][1,3]thiazole]-2′,2′-dicarbonitrile: The study analyzed the conformation of various rings within the compound, including thiazole, pyrrolidine, and beta-lactam rings, providing valuable information for understanding its potential interactions with biological targets [].
Mechanism of Action
  • Mechanism of action of N-(4-cyanotetrahydro-2H-pyran-4-yl) and N-(1-cyanocyclohexyl) derivatives of 1,5-diarylpyrazole-3-carboxamides: These compounds demonstrate high affinity for CB1 and TSPO []. Their mechanism of action likely involves modulating the activity of these proteins, which are implicated in various physiological processes, including neurotransmission, inflammation, and neuroprotection.
  • Mechanism of action of 2-[(E)-2-(7-Fluoro-3-methylquinoxalin-2-yl)vinyl]-6-pyrrolidin-1-yl-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine Hydrochloride: This compound acts as a selective PDE10A inhibitor []. PDE10A hydrolyzes cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial secondary messengers involved in various intracellular signaling pathways. Inhibiting PDE10A increases cAMP and cGMP levels, leading to downstream effects on neuronal activity and potentially ameliorating psychotic symptoms.
Physical and Chemical Properties Analysis
  • Lipophilicity and metabolic stability of N-(4-cyanotetrahydro-2H-pyran-4-yl) derivatives: These derivatives were designed to have reduced lipophilicity compared to rimonabant, potentially leading to improved pharmacokinetic properties [].
  • Solubility and stability of various synthesized compounds: Many papers discuss the solubility and stability of their synthesized compounds, which are crucial factors for their potential use in biological assays and drug development. For example, the methanol solvate of N-tert-Butyl-2-{2-[2-(4-chlorophenyl)-4-hydroxy-1-(5-methylisoxazol-3-yl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]-N-(4-methoxyphenyl)acetamido}-2-(4-methoxyphenyl)acetamide was characterized using X-ray diffraction, providing information about its solid-state structure and potential for formulation [].
Applications
  • Neurological and Neuropsychiatric Disorders: Compounds like 1-(2-bromophenyl)-N-(1-cyanocyclohexyl)-5-(4-methoxyphenyl)-4-methylpyrazole-3-carboxamide (9n), with its high affinity for CB1 and TSPO, hold promise for studying and potentially treating neurological and neuropsychiatric disorders like schizophrenia []. Further research is needed to determine their efficacy and safety in clinical settings.
  • Psychosis and Schizophrenia: The development of selective PDE10A inhibitors like 2-[(E)-2-(7-Fluoro-3-methylquinoxalin-2-yl)vinyl]-6-pyrrolidin-1-yl-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine Hydrochloride offers a potential new avenue for treating psychosis and schizophrenia []. This compound's ability to modulate neuronal activity through cAMP and cGMP signaling makes it a promising candidate for further research and development.
  • Antibacterial and Antifungal Agents: Several synthesized compounds in the provided literature exhibit antibacterial and antifungal activities [, , ]. These findings suggest that exploring the biological activity of structurally related compounds, including the target compound, could lead to the discovery of new antimicrobial agents.

Rimonabant

  • Compound Description: Rimonabant [5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide] is a potent and selective cannabinoid receptor type 1 (CB1) inverse agonist/antagonist. It was investigated as a potential treatment for obesity and smoking cessation. []
  • Relevance: Although Rimonabant differs significantly in its core structure from 2-(4-chlorophenyl)-N-(1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-yl)acetamide, both compounds share a common interest as potential central nervous system (CNS) therapeutics, highlighting a potential research connection. Additionally, both compounds feature a substituted phenyl ring connected to a heterocyclic scaffold, suggesting potential exploration of similar chemical space. []

1-(2-Bromophenyl)-N-(1-cyanocyclohexyl)-5-(4-methoxyphenyl)-4-methylpyrazole-3-carboxamide (9n)

  • Compound Description: Compound 9n is a high-affinity (Ki = 15.7 nM) and selective ligand for cannabinoid CB1 receptors. It was developed as a potential positron emission tomography (PET) radioligand for imaging brain CB1 receptors. []
  • Relevance: Compound 9n shares a structural resemblance with 2-(4-chlorophenyl)-N-(1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-yl)acetamide through its substituted phenyl ring linked to a heterocycle. The presence of a cyanocyclohexyl moiety in 9n, compared to the tetrahydropyranylpyrrolidinyl group in the target compound, suggests an exploration of similar cyclic structures for CB1 receptor affinity. []

1-(2-Bromophenyl)-N-(4-cyanotetrahydro-2H-pyran-4-yl)-5-(4-methoxyphenyl)-4-methylpyrazole-3-carboxamide (9m)

  • Compound Description: This compound exhibits high affinity for both CB1 receptors (Ki = 62 nM) and the 18 kDa translocator protein (TSPO, Ki = 29 nM). []
  • Relevance: Compound 9m is structurally similar to the target compound due to the shared 4-cyanotetrahydro-2H-pyran-4-yl substituent. This similarity highlights the importance of this specific moiety in interacting with both CB1 receptors and TSPO. []

N-(4-Chlorophenyl)-3-[3-(6-pyrrolidin-1-ylpyridin-2-yl)phenyl]urea (PSNCBAM-1)

  • Compound Description: PSNCBAM-1 is a cannabinoid CB1 receptor allosteric antagonist that exhibits hypophagic effects in vivo. []
  • Relevance: Both PSNCBAM-1 and 2-(4-chlorophenyl)-N-(1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-yl)acetamide share a 4-chlorophenyl group and are investigated for their interaction with CB1 receptors. While the core structures differ, the shared substituent and target suggest a potential exploration of similar chemical space for CB1 receptor modulation. []

N-tert-Butyl-2-{3(R)-[3-(3-chlorophenyl)ureido]-8-methyl-2-oxo-5(R)-phenyl-1,3,4,5-tetrahydrobenz[b]azepin-1-yl}acetamide [(R)-1a]

  • Compound Description: (R)-1a is a potent and selective cholecystokinin B receptor (CCKB) antagonist. []
  • Relevance: Despite having distinct core structures, (R)-1a and 2-(4-chlorophenyl)-N-(1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-yl)acetamide share a common structural motif in the form of a substituted acetamide. This suggests a possible connection in their synthesis or a potential avenue for structural modification. []

Avanafil

  • Compound Description: Avanafil (1) is a selective phosphodiesterase type 5 (PDE5) inhibitor used for the treatment of erectile dysfunction. []
  • Relevance: While structurally distinct from 2-(4-chlorophenyl)-N-(1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-yl)acetamide, the research mentioning Avanafil utilizes a PDE5 inhibitor library to identify new PDE10A inhibitors. [] This methodology suggests that 2-(4-chlorophenyl)-N-(1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-yl)acetamide, although structurally different, could potentially be screened against a similar library to explore potential off-target activity or identify new lead compounds with distinct pharmacological profiles.

Properties

CAS Number

2034487-19-7

Product Name

2-(4-chlorophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide

IUPAC Name

2-(4-chlorophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide

Molecular Formula

C17H23ClN2O2

Molecular Weight

322.83

InChI

InChI=1S/C17H23ClN2O2/c18-14-3-1-13(2-4-14)11-17(21)19-15-5-8-20(12-15)16-6-9-22-10-7-16/h1-4,15-16H,5-12H2,(H,19,21)

InChI Key

DCENSQHVMJQFDX-UHFFFAOYSA-N

SMILES

C1CN(CC1NC(=O)CC2=CC=C(C=C2)Cl)C3CCOCC3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.